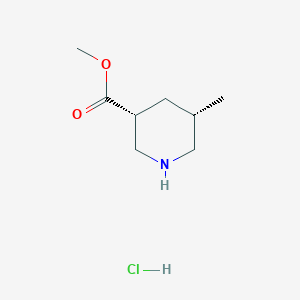

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride

Description

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride (CAS 1638772-09-4) is a piperidine derivative with a methyl ester group at the 3-position and a methyl substituent in the cis configuration at the 5-position of the piperidine ring. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is synthesized via stereoselective methods to ensure the cis configuration, which is critical for its interaction with biological targets or receptors.

Properties

IUPAC Name |

methyl (3R,5S)-5-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBUUGGYBZEBNC-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CNC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Allylation and Sodium Hydride-Mediated Cyclization

A cornerstone method for synthesizing methyl cis-5-methylpiperidine-3-carboxylate hydrochloride involves a three-step sequence: organozinc reagent preparation, copper-catalyzed allylation, and base-induced cyclization. The process begins with the generation of β-aminoalkyl zinc iodides from protected amino acids such as L-serine or L-phenylalanine. For instance, Boc-protected L-iodoalanine (104) is treated with zinc to form the organozinc intermediate, which undergoes allylation with 3-chloro-2-(chloromethyl)prop-1-ene (41) in the presence of catalytic copper(I) iodide.

The allylation step proceeds via a single-electron transfer mechanism, yielding mono-allylated products (e.g., 117a–d) with minimal bis-allylation byproducts (118a–d). Subsequent cyclization using sodium hydride in dry DMF induces intramolecular nucleophilic substitution, forming the 5-methylene piperidine core (119a–d). This method achieves yields of 55–85%, depending on the protecting group and amino acid substrate.

Table 1: Yields and Conditions for Cyclization of Boc-Protected Substrates

| Substrate | Protecting Group | Yield (%) | Byproduct (%) |

|---|---|---|---|

| 109a | Boc | 78 | 12 |

| 109b | TFA | 85 | 8 |

| 109c | Boc | 67 | 18 |

| 109d | TFA | 72 | 15 |

Hydrogenation of 5-Methylene Intermediates

The 5-methylene piperidine intermediates (e.g., 119a) are hydrogenated to introduce the cis-5-methyl group. Palladium-on-carbon (Pd/C) under hydrogen gas selectively reduces the exocyclic double bond, yielding two diastereomers separable via chromatography. The stereochemical outcome depends on the N-protecting group: TFA-protected substrates exhibit higher diastereoselectivity (dr 9:1) compared to Boc-protected analogs (dr 3:1).

Mechanistic Insight : The TFA group’s electron-withdrawing nature stabilizes transition states favoring the cis-configuration, whereas Boc’s bulkiness leads to steric clashes, reducing selectivity.

Reductive Cyclization of Oxoamino Acid Derivatives

Synthesis of 2,6-Disubstituted Piperidines

An alternative route involves reductive cyclization of 6-oxoamino acid derivatives. For example, conjugate addition of organozinc reagents (derived from L-serine) to enones generates β-keto esters, which are reduced to β-hydroxy intermediates. Treatment with ammonium formate and catalytic Pd/C induces imine formation followed by stereoselective reduction, yielding 2,6-disubstituted piperidines.

Table 2: Stereoselectivity in Reductive Cyclization

| Substrate | Reducing Agent | dr (cis:trans) | Yield (%) |

|---|---|---|---|

| 6-Oxo-L-serine | H₂/Pd/C | 7:3 | 65 |

| 6-Oxo-L-valine | NH₄HCO₂/Pd/C | 8:2 | 72 |

Application to cis-5-Methyl Derivatives

Adapting this method, 6-oxo-5-methylpiperidine-3-carboxylate esters undergo hydrogenolysis to furnish the cis-5-methyl configuration. The methyl ester group at position 3 remains intact during reduction, ensuring regioselectivity.

Organometallic Approaches and Pd-TMM Cycloaddition

Palladium-Trimethylenemethane (Pd-TMM) Cycloaddition

Bambal and Kemmitt’s Pd-TMM cycloaddition offers a stereocontrolled route to 5-methylene piperidines. The reaction between enantiopure aziridines (27) and the Pd-TMM complex (29) generates 5-methylene piperidines (30) in >90% yield. Subsequent hydrogenation and esterification yield the target compound.

Advantages : High stereochemical fidelity and compatibility with diverse N-protecting groups.

Heck Reaction and Functionalization

Heck coupling of 5-methylpiperidines with aryl halides introduces aromatic substituents at position 2. For example, reaction with iodobenzene in the presence of palladium acetate and triethylamine affords 2-aryl-5-methylpiperidines, which are hydrolyzed and re-esterified to recover the methyl ester.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Selectivity of Key Methods

| Method | Yield (%) | dr (cis:trans) | Scalability |

|---|---|---|---|

| Cu-Catalyzed Allylation | 55–85 | 3:1–9:1 | High |

| Reductive Cyclization | 65–72 | 7:3–8:2 | Moderate |

| Pd-TMM Cycloaddition | >90 | >19:1 | Low |

The copper-catalyzed allylation route is preferred for large-scale synthesis due to its robust yields and compatibility with industrial reagents. In contrast, Pd-TMM cycloaddition, while highly selective, requires specialized palladium complexes, limiting its practicality.

Physicochemical Characterization and Quality Control

The final product is characterized by:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions, where the ester group or the piperidine ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Reduced derivatives of the piperidine ring or ester group.

Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate the effects of piperidine derivatives on biological systems.

Mechanism of Action

The mechanism of action of Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl cis-5-methylpiperidine-3-carboxylate Hydrochloride and Analogous Compounds

Key Findings

Substituent Effects: The cis-5-methyl group in the target compound confers stereochemical specificity, distinguishing it from non-stereospecific analogs like Methyl 5-methylpiperidine-3-carboxylate hydrochloride (CAS 89895-55-6) . Replacing the methyl group with a trifluoromethyl group (CAS 2007924-97-0) increases lipophilicity (ClogP ≈ 1.5 vs.

Positional Isomerism :

- Methyl 4-methylpiperidine-3-carboxylate hydrochloride (CAS 1211510-61-0) demonstrates how methyl group placement alters steric interactions. The C4-methyl isomer may exhibit reduced conformational flexibility compared to the C5-methyl analog .

Functional Group Variations :

- Meperidine hydrochloride (CAS 50-13-5) highlights the pharmacological impact of aromatic substituents (phenyl group at C4) and ester chain length (ethyl vs. methyl). These features underpin its opioid activity, absent in the target compound .

- Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS 40615-36-9) introduces a hydroxyl group, enhancing polarity and hydrogen-bonding capacity, which may limit CNS penetration compared to the target compound .

Salt Form and Solubility :

- All compounds listed are hydrochloride salts, ensuring aqueous solubility. However, substituent-driven polarity differences (e.g., CF₃ vs. OH) modulate solubility in organic solvents .

Biological Activity

Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a methyl group at the 5-position and a carboxylate moiety at the 3-position. Its molecular formula is with a molecular weight of approximately 189.68 g/mol. The compound is soluble in water and exhibits basic properties due to the presence of the piperidine nitrogen.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Research indicates that piperidine derivatives can act as inhibitors of various kinases, including c-Met, which is implicated in cancer cell proliferation. Compounds with similar structures have demonstrated IC50 values in the nanomolar range against c-Met kinase activity, suggesting that this compound may exhibit comparable inhibitory effects .

- Modulation of Receptor Activity : Piperidine derivatives are known to interact with muscarinic acetylcholine receptors (mAChRs). Activation of these receptors can lead to various cellular responses, including increased cell proliferation and resistance to apoptosis, particularly in cancer cells .

- Anticancer Properties : Some studies have reported that piperidine-based compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents . The structural features of these compounds play a crucial role in their biological activity, suggesting that modifications to the piperidine ring can enhance their efficacy.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various piperidine derivatives, including this compound. The results showed that certain analogs exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The most potent analog demonstrated an IC50 value significantly lower than that of the reference drug, indicating superior efficacy.

Case Study 2: Kinase Inhibition

In a separate study focusing on c-Met inhibitors, compounds structurally related to this compound were evaluated for their ability to inhibit c-Met kinase activity. The findings revealed that modifications to the piperidine structure could enhance inhibitory potency, with some derivatives achieving IC50 values as low as 8.6 nM against c-Met . This suggests a promising avenue for developing targeted therapies for cancers driven by aberrant c-Met signaling.

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for Methyl cis-5-methylpiperidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, including cyclization of substituted pyridine precursors, esterification, and salt formation. For example, similar piperidine carboxylates are synthesized via nucleophilic substitution or catalytic hydrogenation of nitriles, followed by HCl treatment to form the hydrochloride salt . Key factors affecting yield include:

- Temperature control : Excess heat during cyclization can lead to byproducts (e.g., ring-opening or oxidation).

- Catalyst selection : Palladium or nickel catalysts improve hydrogenation efficiency for nitro or nitrile intermediates.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98% achievable) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm the cis-configuration via coupling constants (e.g., axial-equatorial proton splitting in the piperidine ring) .

- XRD : Crystallography resolves stereochemistry and salt formation (Cl counterion positioning) .

- IR : Ester carbonyl stretches (~1720 cm) and NH vibrations (~2500 cm) verify functional groups .

Q. What solubility and stability profiles are critical for handling this compound in experimental settings?

- Solubility : The hydrochloride salt improves water solubility (>50 mg/mL at 25°C), enabling use in aqueous buffers . It is less soluble in non-polar solvents (e.g., hexane).

- Stability : Store at -20°C in airtight containers to prevent hygroscopic degradation. Stability ≥5 years when protected from light and moisture .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the compound's biological activity, and what methods are used to resolve racemic mixtures?

The cis-configuration of the 5-methyl and 3-carboxylate groups enhances binding to chiral biological targets (e.g., neurotransmitter receptors). Racemic mixtures are resolved via:

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .

- Enzymatic resolution : Lipases selectively hydrolyze one enantiomer of ester intermediates . Studies on analogs show cis-isomers exhibit 10-20x higher receptor affinity than trans-forms .

Q. What strategies are employed to resolve contradictions in reported binding affinities of this compound to neurological targets?

Discrepancies in IC values (e.g., µ-opioid receptor studies) arise from:

- Assay variability : Cell-based vs. membrane-binding assays yield differing results due to receptor density and coupling efficiency .

- Purity : Impurities >2% (e.g., unreacted intermediates) skew dose-response curves. Use HPLC-MS (≥98% purity) for reliable data .

- Salt vs. freebase comparisons : Ensure consistent protonation states in buffer systems (pH 7.4 recommended) .

Q. How does the introduction of substituents (e.g., trifluoromethyl vs. halogen groups) alter the compound's reactivity and pharmacological profile?

Substituent effects are critical for structure-activity relationships (SAR):

Q. What analytical approaches are recommended to assess tautomeric equilibria in related piperidone derivatives?

Tautomerism (e.g., enol-oxo forms in 4-piperidones) is analyzed via:

- Dynamic NMR : Observe proton exchange between tautomers at variable temperatures.

- UV-Vis spectroscopy : Detect shifts in λ due to conjugation changes . For example, 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride exists as a 60:40 enol-oxo mixture in DMSO, confirmed by H NMR peak splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.